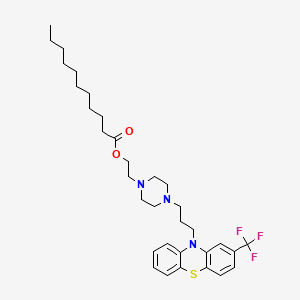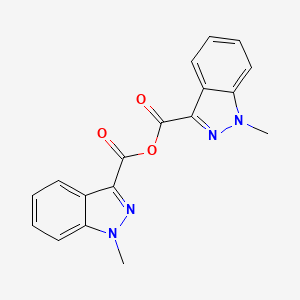
2-(Benzofuran-5-YL)acetic acid
Vue d'ensemble
Description
2-(Benzofuran-5-YL)acetic acid is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The structure of this compound consists of a benzofuran ring attached to an acetic acid moiety, making it a compound of interest for various chemical and pharmaceutical research.
Applications De Recherche Scientifique
2-(Benzofuran-5-YL)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
Target of Action
2-(Benzofuran-5-YL)acetic acid is a reactant used in the preparation of α2-antagonist/5-HT uptake inhibitors . This suggests that its primary targets could be α2-adrenergic receptors and serotonin transporters, which play crucial roles in the nervous system .
Mode of Action
This can result in enhanced serotonergic neurotransmission, which is often associated with antidepressant effects .
Biochemical Pathways
Given its potential role as a serotonin reuptake inhibitor, it may impact the serotonergic system and related pathways . These pathways play a key role in mood regulation, sleep, appetite, and other physiological processes .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier, given its potential neurological effects
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its potential role as a serotonin reuptake inhibitor. By increasing the availability of serotonin in the synaptic cleft, it may enhance serotonergic neurotransmission, potentially leading to antidepressant effects . .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Benzofuran compounds, which include 2-(Benzofuran-5-YL)acetic Acid, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Cellular Effects
Benzofuran derivatives have been shown to have diverse pharmacological activities, indicating potential effects on various types of cells and cellular processes .
Molecular Mechanism
Benzofuran derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stored at refrigerator temperatures and is shipped at room temperature, indicating its stability under these conditions .
Dosage Effects in Animal Models
Benzofuran derivatives have been shown to have diverse pharmacological activities, suggesting potential dosage-dependent effects .
Metabolic Pathways
Benzofuran derivatives have been shown to have diverse pharmacological activities, suggesting potential involvement in various metabolic pathways .
Transport and Distribution
Benzofuran derivatives have been shown to have diverse pharmacological activities, suggesting potential interactions with transporters or binding proteins .
Subcellular Localization
Benzofuran derivatives have been shown to have diverse pharmacological activities, suggesting potential localization to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzofuran-5-YL)acetic acid can be achieved through several synthetic routesAnother approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for the industrial production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzofuran-5-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuran derivatives with different functional groups.
Reduction: Reduction reactions can modify the benzofuran ring or the acetic acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzofuran carboxylic acids, while substitution reactions can produce various substituted benzofuran derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran: The parent compound of 2-(Benzofuran-5-YL)acetic acid, known for its diverse biological activities.
Benzothiophene: A similar heterocyclic compound with sulfur instead of oxygen, also studied for its medicinal properties.
Coumarin: Another benzofuran derivative with a lactone ring, known for its anticoagulant and anti-inflammatory properties.
Uniqueness
This compound is unique due to its specific structure, which combines the benzofuran ring with an acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propriétés
IUPAC Name |
2-(1-benzofuran-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-10(12)6-7-1-2-9-8(5-7)3-4-13-9/h1-5H,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTBNKYATQJDLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142935-60-2 | |
| Record name | 5-Benzofuranacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













